4-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-2,5-dioxopyrrolidin-1-YL]benzoic acid
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Description
The compound “4-[3-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid” is a complex organic molecule. It has an empirical formula of C16H14ClNO3S and a molecular weight of 335.81 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(O)C(C=C1)=CC=C1CSCC(NC2=CC=C(Cl)C=C2)=O
. This representation includes various functional groups such as carboxylic acid, amine, and thioether groups. Physical and Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available literature.Safety and Hazards
The compound is classified under GHS05 and GHS07 hazard pictograms, indicating that it may cause skin sensitization and serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
Properties
IUPAC Name |
4-[3-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5S/c20-12-3-5-13(6-4-12)21-16(23)10-28-15-9-17(24)22(18(15)25)14-7-1-11(2-8-14)19(26)27/h1-8,15H,9-10H2,(H,21,23)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPHOHHTAHAEAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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